molecular formula C13H8F4N2O4S B5060808 N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-4-NITROBENZENE-1-SULFONAMIDE

N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-4-NITROBENZENE-1-SULFONAMIDE

Cat. No.: B5060808
M. Wt: 364.27 g/mol
InChI Key: GVUNMHUWAIQFBN-UHFFFAOYSA-N
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Description

N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-4-NITROBENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of fluorine, trifluoromethyl, nitro, and sulfonamide groups

Properties

IUPAC Name

N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4N2O4S/c14-11-6-1-8(13(15,16)17)7-12(11)18-24(22,23)10-4-2-9(3-5-10)19(20)21/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUNMHUWAIQFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-4-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of 2-fluoro-5-(trifluoromethyl)aniline to introduce the nitro group, followed by sulfonation to attach the sulfonamide group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and safety. The use of automated systems and real-time monitoring can help maintain consistent quality and reduce the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-4-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, metal hydrides, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-4-NITROBENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-4-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-4-NITROBENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and sulfonamide groups, along with the fluorinated aromatic ring, makes it a versatile compound for various applications.

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